Chemical structure and physical properties of 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole
Chemical structure and physical properties of 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole
An In-Depth Technical Guide to 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole: Structure, Properties, and Synthesis
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physical properties, and synthetic methodologies for 1-(2,6-dimethyl-phenyl)-2-phenyl-1H-indole. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the characterization and potential applications of this sterically hindered N-arylindole derivative. The inherent structural features, particularly the ortho-disubstituted N-aryl group, are discussed in the context of their influence on the molecule's conformation and reactivity. Detailed experimental protocols for its synthesis via modern cross-coupling techniques are presented, alongside predicted spectroscopic data to aid in its identification and characterization.
Introduction: The Significance of N-Arylindoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The functionalization of the indole nitrogen, particularly with aryl substituents, gives rise to N-arylindoles, a class of compounds with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The specific compound, 1-(2,6-dimethyl-phenyl)-2-phenyl-1H-indole, presents a unique structural motif characterized by significant steric hindrance around the N-aryl bond. This feature is expected to impose a twisted conformation, potentially leading to atropisomerism and influencing its interaction with biological targets. This guide aims to provide a detailed exploration of this molecule, offering a foundational understanding for its further investigation and application.
Chemical Structure and Stereochemical Considerations
The chemical structure of 1-(2,6-dimethyl-phenyl)-2-phenyl-1H-indole is defined by a central indole core, with a phenyl group at the C2 position and a 2,6-dimethylphenyl group attached to the indole nitrogen.
Figure 1: Chemical Structure of 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole
The ortho-methyl groups on the N-phenyl substituent exert significant steric hindrance, forcing the phenyl ring to adopt a non-planar orientation with respect to the indole ring. This restricted rotation around the N-C(aryl) bond can lead to atropisomerism, where the molecule exists as a pair of non-superimposable, slowly interconverting enantiomers. The energy barrier to this rotation is a critical parameter that determines the stability of these atropisomers at room temperature.
Synthesis and Purification
The synthesis of 1-(2,6-dimethyl-phenyl)-2-phenyl-1H-indole can be efficiently achieved through modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[6][7][8] This method offers a versatile and high-yielding route to N-arylindoles from readily available starting materials.
Figure 2: Proposed Synthesis Workflow via Buchwald-Hartwig Amination
Experimental Protocol: Buchwald-Hartwig Amination
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Reaction Setup: To an oven-dried Schlenk tube, add 2-phenyl-1H-indole (1.0 eq.), 2-bromo-1,3-dimethylbenzene (1.2 eq.), cesium carbonate (2.0 eq.), and the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., XPhos, 4 mol %).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.
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Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts.
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Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2,6-dimethyl-phenyl)-2-phenyl-1H-indole.
Physicochemical Properties
The physical and chemical properties of 1-(2,6-dimethyl-phenyl)-2-phenyl-1H-indole are influenced by its molecular weight and the nature of its substituents. The following table summarizes the predicted physicochemical properties.
| Property | Predicted Value | Notes |
| Molecular Formula | C₂₂H₁₉N | |
| Molecular Weight | 297.39 g/mol | |
| Appearance | White to off-white solid | Based on similar indole derivatives.[1] |
| Melting Point | 130-140 °C | Estimated based on related structures. |
| Boiling Point | > 400 °C | Estimated; likely to decompose at high temperatures. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water.[9] | Typical for N-arylindoles. |
| pKa | ~16 (for the indole N-H proton, for comparison) | The N-H proton is absent in the title compound. |
| LogP | ~5.5 | Estimated; indicates high lipophilicity. |
Spectroscopic Analysis
Spectroscopic characterization is essential for confirming the structure and purity of the synthesized compound. The following are predicted spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6-7.8 | m | 2H | Aromatic protons (phenyl group) |
| ~ 7.2-7.5 | m | 8H | Aromatic protons (indole and phenyl groups) |
| ~ 6.9-7.1 | m | 2H | Aromatic protons (dimethylphenyl group) |
| ~ 6.7 | s | 1H | C3-H of indole |
| ~ 2.1 | s | 6H | Methyl protons (dimethylphenyl group) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138-140 | Quaternary carbons (indole and aromatic) |
| ~ 128-135 | Aromatic CH carbons |
| ~ 120-125 | Aromatic CH carbons (indole) |
| ~ 110 | C7 of indole |
| ~ 103 | C3 of indole |
| ~ 18-20 | Methyl carbons |
Infrared (IR) Spectroscopy
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~3050 cm⁻¹: Aromatic C-H stretching
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~2920 cm⁻¹: Aliphatic C-H stretching (methyl groups)
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~1600, 1490, 1450 cm⁻¹: Aromatic C=C stretching
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~1350 cm⁻¹: C-N stretching
Mass Spectrometry (MS)
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ESI-MS: [M+H]⁺ calculated for C₂₂H₂₀N: 298.1590; found: 298.159x.
Potential Applications and Research Directions
Derivatives of 2-phenyl-1H-indole have shown promise in various therapeutic areas.[5] The unique structural features of 1-(2,6-dimethyl-phenyl)-2-phenyl-1H-indole make it an interesting candidate for further investigation in the following areas:
-
Oncology: Many indole derivatives exhibit anticancer properties by targeting various cellular pathways.[5] The steric bulk of the 2,6-dimethylphenyl group may confer selectivity for specific protein targets.
-
Asymmetric Catalysis: The potential for atropisomerism suggests that chiral variants of this molecule could be explored as ligands in asymmetric catalysis.
-
Materials Science: The photophysical properties of indole derivatives can be tuned by substitution.[10] This compound could be investigated for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe.
Further research should focus on the resolution of its potential atropisomers and the evaluation of their distinct biological activities.
Conclusion
This technical guide has provided a detailed overview of 1-(2,6-dimethyl-phenyl)-2-phenyl-1H-indole, a molecule of significant interest due to its unique sterically hindered structure. While direct experimental data for this specific compound is limited, this guide has offered a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The synthetic protocol outlined, based on the Buchwald-Hartwig amination, provides a reliable method for its preparation. The predicted physicochemical and spectroscopic data will serve as a valuable reference for researchers embarking on the study of this and related N-arylindoles. The potential for atropisomerism and the diverse biological activities associated with the N-arylindole scaffold highlight the promising avenues for future research and development involving this compound.
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